3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
Description
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
InChI Key |
MHHQZNXWURWRLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents: DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in anhydrous THF.
-
Molar Ratio: 1:1.2 (benzoic acid:pyrazole alcohol) to drive completion.
-
Temperature: 0°C to room temperature, avoiding exothermic side reactions.
The reaction proceeds via a redox mechanism, transferring the hydroxyl oxygen to the pyrazole moiety. Yields range from 55% to 68%, with impurities arising from over-alkylation or phosphine oxide byproducts.
Purification Strategies
Crude product purification involves:
-
Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine to remove polar impurities.
-
Column Chromatography: Silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) elutes the target compound.
Alternative Coupling Methods
Ullmann-Type Ether Synthesis
Copper-catalyzed coupling between 3-bromo-4-iodobenzoic acid and 1-methyl-1H-pyrazol-4-ol offers a one-step route. Using CuI (10 mol%) and K₂CO₃ in DMF at 110°C, this method achieves 40–50% yield but suffers from homocoupling byproducts.
Nucleophilic Aromatic Substitution (SNAr)
Activating the benzoic acid derivative with a nitro group at C4 enables displacement by the pyrazole alkoxide. However, this method requires harsh conditions (150°C, DMSO) and affords ≤30% yield due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | 55–68 | ≥95 | Mild conditions, high regioselectivity | Costly reagents, phosphine waste |
| Ullmann Coupling | 40–50 | 85–90 | One-step protocol | Low yield, copper removal challenges |
| Direct Bromination | 60–75 | ≥90 | Scalable, minimal steps | Competing substitution patterns |
Scale-Up Considerations
Industrial production prioritizes the Mitsunobu reaction for reproducibility, despite its expense. Key optimizations include:
Chemical Reactions Analysis
Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.
Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Major Products:: The primary product of the reactions described above is this compound itself.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar pyrazole structures can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the modulation of signaling pathways associated with cell survival and growth, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Another important application is in the field of anti-inflammatory drugs. The compound has shown promise in reducing inflammation markers in vitro, which could lead to new treatments for chronic inflammatory diseases. Research conducted on animal models indicated a reduction in cytokine levels when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Agricultural Science
Pesticide Development
this compound has also been investigated for its role in agricultural applications, particularly as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to their mortality. Field trials have indicated effective pest control with minimal impact on non-target species, which is crucial for sustainable agriculture .
Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is essential for developing herbicides that are effective yet environmentally friendly .
Material Science
Polymer Additives
In the realm of material science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Research has demonstrated that polymers modified with this compound exhibit improved resistance to heat and deformation under stress conditions .
Case Studies
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Bromine’s higher atomic mass increases the molecular weight by ~61 g/mol compared to the fluorine analog and ~79 g/mol compared to the unsubstituted parent compound.
- Electronic Effects : Bromine’s electron-withdrawing nature may enhance the acidity of the benzoic acid group compared to the fluorine or hydrogen analogs.
- Steric and Reactivity Profile : The larger bromine atom could influence steric interactions in binding or synthetic applications, while fluorine’s electronegativity might improve metabolic stability in biological contexts .
Halogenated Benzoic Acids with Alternative Substituents
These compounds retain the bromine atom but replace the pyrazole-oxy group with other functional groups:
Key Observations :
- Trifluoromethyl Group : The trifluoromethyl substituent (C₈H₄BrF₃O₂) reduces molecular weight compared to the pyrazole-containing target compound (297.11 vs. 269.01 g/mol) and introduces strong electron-withdrawing effects, likely increasing acidity .
- Alkoxy Chains : Linear or branched alkoxy groups (e.g., butoxy in C₁₁H₁₃BrO₃) reduce nitrogen content and aromaticity, favoring lipophilicity over hydrogen-bonding capacity .
Complex Pyrazole-Containing Analogs
These derivatives feature extended pyrazole-based frameworks or additional functional groups:
Key Observations :
- Extended Conjugation : The benzylidene-pyrazole systems (e.g., C₂₁H₁₇BrN₂O₇) introduce conjugated π-systems, which may enhance UV absorbance or electronic properties for materials science applications .
Biological Activity
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize current research findings on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.10 g/mol. The compound features a bromine atom and a pyrazole ring, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₃ |
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | 3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
| InChI Key | MHHQZNXWURWRLD-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
In vitro studies indicated that compounds with similar structures exhibited significant inhibition against these pathogens, suggesting that this compound may possess comparable antibacterial activity. For example, a related pyrazole compound demonstrated an IC50 value of 180 nM against Bacillus subtilis and 44 nM against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
Compounds containing the pyrazole structure are also recognized for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, potentially involving enzyme inhibition or modulation of signaling pathways related to bacterial growth and inflammation .
Case Studies
Case Study 1: Antibacterial Screening
A study evaluated several pyrazole derivatives, including those structurally related to this compound, against various bacterial strains using the agar disc diffusion method. The results indicated that many compounds exhibited significant antibacterial activity, particularly against MRSA and other resistant strains .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds significantly reduced inflammation markers in vitro, suggesting potential for development as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid, and how can purity be optimized?
- Methodology : Start with a nucleophilic aromatic substitution (SNAr) between 3-bromo-4-hydroxybenzoic acid and 1-methyl-1H-pyrazol-4-ol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (>95%) and confirm structure via ¹H/¹³C NMR .
Q. How can the substitution pattern of the pyrazole moiety be confirmed post-synthesis?
- Methodology : Use ¹H NMR to identify characteristic peaks for the methyl group on the pyrazole (δ ~3.8–4.0 ppm) and the aromatic protons adjacent to the ether linkage. For unambiguous confirmation, perform NOE (Nuclear Overhauser Effect) experiments to verify spatial proximity between the pyrazole methyl group and the benzoic acid backbone .
Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
- Methodology :
- IR Spectroscopy : Confirm ester or carboxylic acid intermediates via C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N within ±0.4%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?
- Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water). Use X-ray diffraction (XRD) with SHELXL software for refinement . Key parameters to analyze:
- Torsion angles between the pyrazole and benzoic acid planes.
- Intermolecular interactions (e.g., hydrogen bonding between -COOH groups) influencing crystal packing .
Q. What strategies address contradictions in biological activity data during structure-activity relationship (SAR) studies?
- Methodology :
- Dose-response assays : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays.
- Computational docking : Compare binding poses of active vs. inactive analogs in target proteins (e.g., kinases or enzymes) .
Q. How can synthetic byproducts be minimized during the coupling of halogenated benzoic acids with pyrazole derivatives?
- Methodology :
- Optimize reaction conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for higher regioselectivity.
- Additive screening : Include ligands like XPhos or SPhos to suppress homo-coupling byproducts.
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational tools predict metabolic pathways or toxicity profiles for this compound?
- Methodology : Use BKMS_METABOLIC or REAXYS databases to simulate phase I/II metabolism. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
